methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are fused heterocyclic compounds known for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties . This compound’s unique structure makes it a valuable subject of study in pharmaceutical and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps. One common approach is the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides . The process can be modified using various catalysts and conditions, such as formic acid, different amines, or microwave-induced synthesis .
Step 1: Synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one from anthranilic acid using choline chloride:urea DES (Deep Eutectic Solvent).
Step 2: S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one in a microwave-induced reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry approaches, such as microwave-induced synthesis and DES, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce various substituents at the quinazolinone core .
Scientific Research Applications
Methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone moiety is known to inhibit various enzymes, potentially disrupting critical biological processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate .
- 4-Hydroxy-2-quinolones .
- 2-Methyl-4H-3,1-benzoxazin-4-one .
Uniqueness
Methyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold for developing new therapeutic agents .
Properties
Molecular Formula |
C19H20N4O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
methyl 2-[3-(4-oxoquinazolin-3-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N4O4S/c1-11(2)16-15(18(26)27-3)22-19(28-16)21-14(24)8-9-23-10-20-13-7-5-4-6-12(13)17(23)25/h4-7,10-11H,8-9H2,1-3H3,(H,21,22,24) |
InChI Key |
YRKSDBOMQCMHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C(=O)OC |
Origin of Product |
United States |
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